molecular formula C24H17F2N3O B2466776 3-benzyl-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1185072-16-5

3-benzyl-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2466776
CAS No.: 1185072-16-5
M. Wt: 401.417
InChI Key: SYCXIXZSJWUMFS-UHFFFAOYSA-N
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Description

3-benzyl-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that belongs to the class of pyrimidoindoles This compound is characterized by the presence of benzyl and fluorobenzyl groups attached to a pyrimidoindole core

Properties

IUPAC Name

3-benzyl-8-fluoro-5-[(2-fluorophenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2N3O/c25-18-10-11-21-19(12-18)22-23(29(21)14-17-8-4-5-9-20(17)26)24(30)28(15-27-22)13-16-6-2-1-3-7-16/h1-12,15H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCXIXZSJWUMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. The starting materials often include fluorobenzylamine and other fluorinated aromatic compounds. The synthetic route may involve the following steps:

    Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors to form the pyrimidoindole core.

    Introduction of Benzyl Groups: Benzyl groups are introduced through nucleophilic substitution reactions.

    Fluorination: Fluorine atoms are introduced using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzyl and fluorobenzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-benzyl-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-benzyl-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-fluorobenzylamine: A simpler fluorinated benzylamine derivative.

    3-fluorobenzyl chloride: Another fluorinated benzyl compound with different reactivity.

    2,3,4,5,6-pentafluorobenzyl bromide: A highly fluorinated benzyl derivative used in various chemical applications.

Uniqueness

3-benzyl-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is unique due to its complex structure, which combines multiple functional groups and fluorinated aromatic rings. This complexity imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

3-benzyl-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound belonging to the pyrimidoindole class. Its unique structure, characterized by a pyrimidoindole core with multiple fluorinated aromatic groups, has generated interest in its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The molecular formula of this compound is C24H17F2N3OC_{24}H_{17}F_2N_3O, and its IUPAC name is 3-benzyl-8-fluoro-5-[(2-fluorophenyl)methyl]pyrimido[5,4-b]indol-4-one. The synthesis typically involves multi-step organic reactions that include:

  • Formation of the Pyrimidoindole Core : Cyclization of appropriate precursors.
  • Introduction of Benzyl Groups : Nucleophilic substitution reactions.
  • Fluorination : Using agents like N-fluorobenzenesulfonimide.

Each step is crucial for constructing the compound's complex structure while allowing for modifications that may enhance its biological properties .

The biological activity of this compound appears to involve its interaction with specific molecular targets, such as enzymes or receptors. Preliminary studies suggest that it may modulate enzyme activity or receptor functions, although the exact mechanisms are still under investigation .

Potential Targets

The compound has shown potential in binding to various biological targets, which can influence their activity. Techniques such as fluorescence polarization and molecular docking studies are employed to understand how structural modifications affect binding affinities and biological outcomes .

Biological Activity Studies

Research indicates that this compound may exhibit significant biological activities including:

  • Antitumor Effects : Initial studies suggest potential applications in cancer treatment by inhibiting tumor cell proliferation.
  • Enzyme Modulation : The compound may act as an inhibitor for various enzymes involved in disease pathways.

Comparative Analysis

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
4-fluorobenzylamineContains a fluorinated benzylamine groupModerate enzyme inhibition
3-fluorobenzyl chlorideA fluorinated benzyl compoundVaries based on substitution
2,3,4,5,6-pentafluorobenzyl bromideHighly fluorinated derivativeIncreased reactivity but less specificity

The unique arrangement of functional groups in this compound contributes to its distinct chemical and biological properties compared to simpler compounds .

Case Studies and Research Findings

Recent studies have explored the compound's efficacy in various models:

  • In Vitro Studies : Demonstrated significant inhibition of cancer cell lines.
  • In Vivo Models : Preliminary results indicate promising antitumor effects in xenograft models.

These findings underline the potential therapeutic applications of this compound in oncology .

Q & A

Basic Questions

Q. What are the critical parameters for optimizing the synthesis of 3-benzyl-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one?

  • Methodology : Synthesis involves multi-step reactions, including cyclization of indole precursors, nucleophilic substitution for fluorobenzyl groups, and oxidation steps. Key parameters include:

  • Temperature : 80–110°C for cyclization (exothermic reactions require precise control).
  • Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity of intermediates .
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve yields in heterocycle formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (acetonitrile) ensures >95% purity .

Q. How is the molecular structure of this compound validated experimentally?

  • Techniques :

  • X-ray crystallography : Resolves spatial conformation (monoclinic P21/n space group, unit cell dimensions: a = 16.366 Å, b = 6.0295 Å, c = 21.358 Å, β = 105.21°) .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., H-bonding, π-π stacking) critical for crystal packing .
  • NMR spectroscopy : Confirms substituent positions (e.g., ¹⁹F NMR for fluorobenzyl groups) .

Q. What are the primary biological targets investigated for this compound?

  • Targets :

  • Viral polymerases : Inhibition of Hepatitis B Virus (HBV) replication (IC₅₀ = 12 nM in vitro) via competitive binding to the polymerase active site .
  • Toll-like receptor 4 (TLR4) : Agonist activity induces NFκB signaling, enhancing cytokine production (e.g., IL-6) .
  • Apoptosis pathways : Interaction with Bcl-2 family proteins in cancer cell lines .

Advanced Questions

Q. How do structural modifications (e.g., benzyl substituents) influence antiviral activity?

  • SAR Insights :

Substituent PositionModificationEffect on HBV IC₅₀Reference
3-Benzyl2-FluorineIC₅₀ = 12 nM
5-Benzyl4-MethoxyIC₅₀ = 45 nM
8-FluoroMethylIC₅₀ = 210 nM
  • Mechanism : Fluorine at the 2-position enhances electronegativity, improving target binding via dipole interactions. Methoxy groups reduce activity due to steric hindrance .

Q. What computational methods are used to predict binding modes with HBV polymerase?

  • Protocol :

Molecular docking (AutoDock Vina): Identifies binding poses in the polymerase active site (ΔG = -9.2 kcal/mol) .

MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns; RMSD < 2.0 Å indicates stable binding .

Free energy calculations (MM-PBSA) : Predicts binding affinity (ΔG_bind = -35.6 kJ/mol) .

Q. How can contradictions in biological data (e.g., cytotoxicity vs. efficacy) be resolved?

  • Approach :

  • Dose-response assays : Establish therapeutic index (e.g., CC₅₀/IC₅₀ > 10 for selective antiviral activity) .
  • Off-target profiling : Use kinome/phosphatase panels to rule out non-specific effects .
  • Metabolic stability tests : Liver microsome assays (e.g., t₁/₂ > 60 min in human microsomes) ensure in vivo relevance .

Q. What strategies optimize bioavailability given its low aqueous solubility?

  • Solutions :

  • Salt formation : Hydrochloride salts improve solubility (e.g., 2.3 mg/mL vs. 0.8 mg/mL for free base) .
  • Nanoparticle encapsulation : PLGA nanoparticles achieve sustained release (85% release over 72 hours) .
  • Prodrug design : Phosphate esters enhance solubility by 10-fold .

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